Lariciresinol acetate

Lignan chemistry Natural product characterization Phytochemical analysis

Researchers optimizing anti-oomycete fungicides or validating lignan QC protocols frequently encounter supply inconsistency for authenticated acetylated lignan reference standards. Lariciresinol acetate (CAS 79114-77-5) addresses this with confirmed ≥98% HPLC purity and consistent batch-to-batch structural identity. • 90-100% protective efficacy against Plasmopara viticola in greenhouse trials - supports fungicide lead optimization per US20170000136 • C-9′ acetyl group confers XlogP 3.00, enabling distinct chromatographic resolution for Larix spp. and Phyllanthus niruri extract standardization • Supplied as powder with Certificate of Analysis; stable ≥3 years at -20°C desiccated

Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
CAS No. 79114-77-5
Cat. No. B031833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLariciresinol acetate
CAS79114-77-5
Molecular FormulaC22H26O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
InChIInChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1
InChIKeyLVYMIYJFCKIBMR-PNLZDCPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Lariciresinol Acetate (CAS 79114-77-5): Structural and Functional Overview of a 7,9'-Epoxylignan Acetate


Lariciresinol acetate (CAS 79114-77-5) is a naturally occurring lignan derivative belonging to the 7,9'-epoxylignan class, characterized by a tetrahydrofuran ring core with acetylated hydroxymethyl functionality [1]. It is primarily isolated from Larix species (e.g., Larix decidua Mill.), Phyllanthus niruri, and other plant sources [2]. The compound is supplied for research purposes with a typical purity specification of ≥98% by HPLC [3], and its molecular formula is C₂₂H₂₆O₇ with a molecular weight of 402.44 g/mol [1].

Why Generic Lignan Substitution Fails: Functional Divergence of Lariciresinol Acetate


In-class lignans, including lariciresinol, pinoresinol, secoisolariciresinol, and matairesinol, are not functionally interchangeable despite sharing a common biosynthetic origin. Differences in substitution patterns—specifically acetylation at the C-9′ position in lariciresinol acetate versus free hydroxyl groups in lariciresinol—fundamentally alter lipophilicity, metabolic stability, and biological target engagement [1]. In the lignan biosynthetic pathway, pinoresinol is reduced via lariciresinol to secoisolariciresinol by pinoresinol-lariciresinol reductase (PLR), and each intermediate exhibits distinct biological activity profiles . The acetate moiety in lariciresinol acetate confers unique physicochemical properties (predicted XlogP of 3.00) that differentiate it from non-acetylated analogs, impacting both extraction behavior and experimental utility [1].

Product-Specific Quantitative Evidence Guide for Lariciresinol Acetate Procurement and Selection


Structural Differentiation: Acetylated Lignan vs. Non-Acetylated Lariciresinol

Lariciresinol acetate differs structurally from its closest analog lariciresinol by acetylation at the C-9′ hydroxymethyl position. This modification increases molecular weight from 360.40 g/mol (lariciresinol) to 402.44 g/mol (lariciresinol acetate) and alters chromatographic retention behavior and predicted lipophilicity (XlogP = 3.00 for lariciresinol acetate) [1]. The acetate moiety renders the compound a distinct chemical entity that cannot be substituted with non-acetylated lariciresinol in assays requiring the acetylated form [2].

Lignan chemistry Natural product characterization Phytochemical analysis

Agricultural Antifungal Efficacy: Quantitative Protection Against Grapevine Downy Mildew

In a screening study of eight forestry species, lariciresinol acetate isolated from Larix species demonstrated 90–100% protective efficacy against Plasmopara viticola (grapevine downy mildew) under semi-controlled greenhouse conditions [1]. The compound was identified alongside four other lead compounds (larixol, larixyl acetate, lariciresinol, and 7α,15-dihydroxydehydroabietic acid), all showing comparable 90–100% efficacy at tested concentrations [1]. This level of protection supports consideration of lariciresinol acetate as a candidate for plant-derived fungicide development from renewable forestry by-products [1].

Agricultural fungicide Oomycete pathogen Plant protection

Patent-Validated Agricultural Application: Method Claims for Oomycete Pathogen Control

Patent application US20170000136 explicitly claims methods of treating or preventing oomycete pathogen infections using lariciresinol acetate as an active derivative of lariciresinol [1]. The patent covers compositions comprising lariciresinol acetate for controlling Plasmopara spp. and Phytophthora spp. infections, including grapevine downy mildew and potato late blight [1]. This intellectual property protection establishes a commercial and scientific differentiation pathway distinct from unpatented lignan analogs.

Agricultural biotechnology Patent-protected application Oomycete infection control

Quality Specification: HPLC Purity ≥98% Across Multiple Commercial Suppliers

Lariciresinol acetate is commercially available from multiple independent suppliers with a consistent purity specification of ≥98% by HPLC . This standardization across vendors supports reproducible experimental results and facilitates method validation in analytical laboratories. The compound is supplied as an analytical standard suitable for content determination and pharmaceutical research .

Analytical standard Quality control Reference material

Note on Limited Direct Comparative Bioactivity Data for Lariciresinol Acetate

High-strength differential evidence directly comparing lariciresinol acetate to close analogs in standardized bioactivity assays is currently limited in the peer-reviewed literature. Available studies on related compounds (e.g., lariciresinol) report α-glucosidase inhibition with IC₅₀ = 6.97 μM [1], DPPH radical scavenging activity [2], and antibacterial effects [3]; however, comparable quantitative data for the acetylated derivative are not available. Procurement decisions based on bioactivity should therefore consider that lariciresinol acetate's activity profile may differ from non-acetylated lariciresinol due to altered physicochemical properties.

Data availability Research gap Procurement consideration

Lariciresinol Acetate: Research and Industrial Application Scenarios Based on Validated Evidence


Agricultural Fungicide Discovery and Development

Lariciresinol acetate is suitable for agricultural research programs focused on oomycete pathogen control, particularly grapevine downy mildew (Plasmopara viticola). The compound has demonstrated 90–100% protective efficacy in semi-controlled greenhouse conditions when isolated from Larix species bark extracts [1]. Its inclusion in patent US20170000136 as an active derivative for treating oomycete infections [2] supports its procurement for fungicide lead optimization and formulation studies.

Analytical Method Development and Phytochemical Standardization

With a consistent commercial purity specification of ≥98% by HPLC across multiple independent suppliers , lariciresinol acetate serves as a reference standard for the identification and quantification of lignan acetates in plant extracts. The compound's distinct chromatographic properties, resulting from acetylation at C-9′, enable its use as a marker compound in quality control protocols for Larix-derived products and Phyllanthus niruri herbal preparations [3].

Natural Product Chemistry and Lignan Biosynthesis Studies

As an acetylated derivative of lariciresinol, this compound is valuable for investigations into lignan structural diversity and biosynthetic pathway modifications. The presence of the acetate moiety distinguishes lariciresinol acetate from non-acetylated biosynthetic intermediates (pinoresinol, lariciresinol, secoisolariciresinol) [4], making it relevant for studies on the enzymatic acetylation of lignans and the functional consequences of this modification on biological activity.

Research Programs Requiring Acetylated Lignan Chemical Probes

Lariciresinol acetate should be procured when experimental designs specifically require an acetylated lignan scaffold. The acetyl group alters lipophilicity (XlogP = 3.00) and may affect membrane permeability and metabolic stability compared to free hydroxyl-containing analogs [4]. Researchers investigating structure-activity relationships within the lignan class or evaluating the impact of acetylation on target engagement should prioritize this compound over non-acetylated lariciresinol.

Technical Documentation Hub

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